3(4H)-喹唑啉乙酰胺,4-氧代-

描述

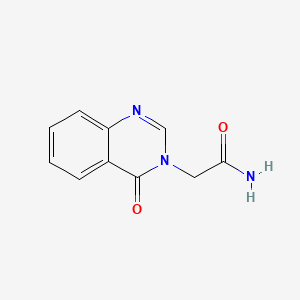

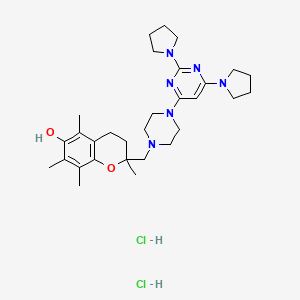

3(4H)-Quinazolineacetamide, 4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of quinazoline derivatives and has been studied extensively for its biological and pharmacological properties.

科学研究应用

抗 HIV 整合酶评估

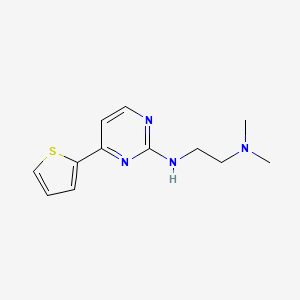

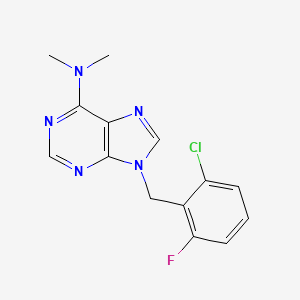

该化合物已被用于设计和合成带有磺酰胺、羧酰胺、苯并咪唑和苯并噻唑取代基的4-氧代-4H-喹啉-3-羧酸衍生物 {svg_1}. 这些化合物被筛选以用于潜在的HIV 整合酶抑制活性 {svg_2}. 这项研究对于开发治疗 HIV 感染的新方法意义重大 {svg_3}.

新 4-氧代-4H-苯并吡喃-3-羧醛的合成与反应

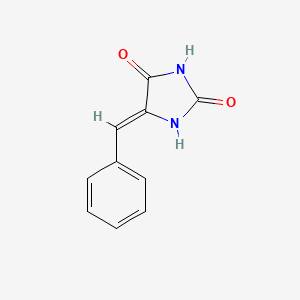

该化合物已被用于合成八个羟基-和 2-氧代吡喃香豆素-3-羧醛 {svg_4}. 然后,这些化合物与 2-羟基苯胺、2,4-二硝基苯肼和 2-苯并噻唑肼反应 {svg_5}. 产物通过红外光谱、核磁共振谱和元素分析数据得到证实 {svg_6}.

4-氧代-4H-色烯-3-羧酸的快速合成

该化合物是许多生物活性化合物的重要中间体 {svg_7}. 已建立了化合物 8 的快速合成方法 {svg_8}. 这项研究对于开发生物活性化合物的新合成方法意义重大 {svg_9}.

3-甲基-4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酸酯的合成与抗肿瘤活性

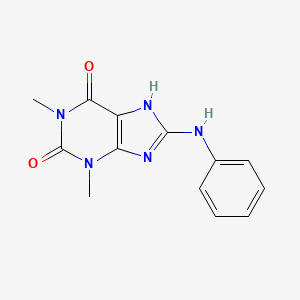

该化合物已被用于合成十七种新型的 3-甲基-4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酸酯和-羧酰胺衍生物 {svg_10}. 这些化合物被评估了其在七种人类实体瘤和一种人类白血病 HL-60 细胞系中的生长抑制能力 {svg_11}. 这项研究对于开发治疗癌症的新方法意义重大 {svg_12}.

作用机制

Target of Action

Similar compounds have been reported to inhibit hiv integrase , suggesting that this compound might also target viral enzymes.

Mode of Action

It’s suggested that similar compounds sequester the divalent cofactors (mg2+) in the hiv integrase active site, blocking access of a host dna to the integrase . This mechanism prevents the integration of the viral genome into the host’s DNA, thereby inhibiting viral replication.

Biochemical Pathways

Given its potential role as an hiv integrase inhibitor, it likely impacts the viral replication pathway .

Pharmacokinetics

Similar compounds have been reported to exhibit no significant cytotoxicity at a concentration of 100 μm , suggesting that they might have favorable bioavailability and safety profiles.

Result of Action

Similar compounds have been reported to display moderate hiv-1 inhibition rate , suggesting that this compound might also have antiviral activity.

生化分析

Biochemical Properties

3(4H)-Quinazolineacetamide, 4-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with human leukocyte elastase, a serine protease involved in inflammatory responses . The compound acts as an inhibitor, binding to the active site of the enzyme and preventing it from degrading extracellular matrix proteins such as elastin and collagen. This inhibition helps in reducing inflammation and tissue damage.

Cellular Effects

The effects of 3(4H)-Quinazolineacetamide, 4-oxo- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, 3(4H)-Quinazolineacetamide, 4-oxo- can reduce the proliferation of cancer cells and induce apoptosis. Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 3(4H)-Quinazolineacetamide, 4-oxo- exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as human leukocyte elastase, and inhibits their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by interacting with transcription factors and modulating their activity. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3(4H)-Quinazolineacetamide, 4-oxo- have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and reduced cell proliferation. Its stability and efficacy can decrease over extended periods, necessitating proper storage conditions.

Dosage Effects in Animal Models

The effects of 3(4H)-Quinazolineacetamide, 4-oxo- vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage. The threshold for these toxic effects varies among different animal models, but it is generally observed that doses above a certain level can lead to severe adverse effects.

Metabolic Pathways

3(4H)-Quinazolineacetamide, 4-oxo- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism are cytochrome P450 oxidases, which convert the compound into more water-soluble metabolites that can be excreted in the urine. These metabolic processes can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

Within cells and tissues, 3(4H)-Quinazolineacetamide, 4-oxo- is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . The compound can also bind to cell surface receptors and be internalized through endocytosis. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects.

Subcellular Localization

The subcellular localization of 3(4H)-Quinazolineacetamide, 4-oxo- is crucial for its activity. The compound is often found in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. This subcellular distribution is essential for its ability to modulate cellular processes and exert its biochemical effects.

属性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQMXYRTCZABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167593 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-71-0 | |

| Record name | 4-Oxo-3(4H)-quinazolineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)

![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)